(R)-1-(3-(trifluoromethyl)phenyl)ethanol
Overview
Description
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly important for the production of neuroprotective and antiemetic agents, such as aprepitant, which is an NK-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting .
Synthesis Analysis
The synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol has been achieved through biocatalytic methods using whole cells of bacteria and recombinant E. coli. A novel bacterial strain, Leifsonia xyli HS0904, was isolated and shown to reduce 3,5-bis(trifluoromethyl) acetophenone to the desired chiral alcohol with high enantiomeric excess . Similarly, recombinant E. coli cells expressing a carbonyl reductase variant were used to convert 3'-(trifluoromethyl)acetophenone to (R)-1-(3-(trifluoromethyl)phenyl)ethanol with an enantiomeric excess greater than 99.9% . Another study utilized Leifsonia xyli CCTCC M 2010241 with isopropanol as a co-substrate for cofactor recycling, achieving a high yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of the trifluoromethyl group significantly influences the physical and chemical properties of the molecule, such as its reactivity and solubility.
Chemical Reactions Analysis
Chemical reactions involving (R)-1-(3-(trifluoromethyl)phenyl)ethanol include its preparation via kinetic resolution. This method was demonstrated using (R)-benzotetramisole as a catalyst for the enantioselective acylation of racemic 2,2,2-trifluoro-1-aryl ethanol, which shares a similar structure . Additionally, enzymatic transesterification using vinyl acetate and Candida antarctica lipase-B has been reported for the synthesis of this chiral alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(3-(trifluoromethyl)phenyl)ethanol are influenced by the trifluoromethyl group, which imparts a high degree of electronegativity and lipophilicity to the molecule. These properties are crucial for the molecule's reactivity and its interaction with biological systems. The enantiomeric purity of the compound is also a significant factor, as it affects the efficacy and safety profile of the pharmaceutical agents derived from it.
Scientific Research Applications
Pharmaceutical Intermediate in Antagonist Synthesis
(R)-1-(3-(trifluoromethyl)phenyl)ethanol is noted as a significant pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists. Its production via asymmetric reduction using recombinant Escherichia coli cells has been developed with excellent enantioselectivity. The process overcomes conversion limitations due to poor solubility of non-natural substrates, utilizing a polar organic solvent-aqueous medium to enhance efficacy (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Aprepitant
This compound serves as a key chiral intermediate in the synthesis of aprepitant, an antiemetic drug. Efficient synthetic processes have been developed for its production, including asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate. This method demonstrates significant improvements in product yield and enantiomeric excess (ee), offering an alternative to chemical synthesis (Ouyang, Wang, Huang, Cai, & He, 2013).
Development of Biocatalytic Processes
Several studies have focused on developing biocatalytic processes for synthesizing this compound. For instance, the use of Burkholderia cenocepacia and Trichoderma asperellum ZJPH0810 as biocatalysts has shown promising results in the production of (R)-1-(3-(trifluoromethyl)phenyl)ethanol with high enantioselectivity and yield (Yu, Li, Lu, & Zheng, 2018); (Li, Wang, He, Huang, & Tang, 2013).
Enzymatic Synthesis and Optimization
The compound has also been synthesized enzymatically, with a focus on optimizing conditions for higher substrate concentrations and conversion efficiency. For example, a study utilizing carbonyl reductase KR01 from Leifsonia sp. S749 achieved a high yield and productivity, demonstrating its potential for industrial manufacturing of (R)-1-(3-(trifluoromethyl)phenyl)ethanol (Tang, Wei, Ni, Guo, Wu, Zhang, & Chen, 2018).
Alternative Solvent Systems in Biocatalysis
Studies have explored the use of alternative solvent systems, such as natural deep eutectic solvents, to enhance biocatalytic efficiency. For instance, Zhuang et al. (2021) reported an increased productivity of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a Tween-20/natural deep eutectic solvent solution, offering potential improvements in biocatalytic processes (Zhuang, Liu, Zhang, He, & Wang, 2021).
Kinetic Resolution Strategies
The compound has been the subject of kinetic resolution strategies, which focus on separating enantiomers and enhancing product purity. For example, Xu et al. (2009) investigated the kinetic resolution of a series of trifluoro-1-aryl ethanol using various catalysts, showing potential applications in the preparation of enantiomerically pure intermediates (Xu, Zhou, Geng, & Chen, 2009).
Biocatalyst Development and Cloning
Efforts have been made in the cloning and development of biocatalysts for the efficient synthesis of this compound. For example, Wang et al. (2014) focused on the directed evolution of carbonyl reductase from Leifsonia xyli HS0904, enhancing catalytic efficiency significantly, which is beneficial for large-scale production (Wang, Sun, Huang, & Wang, 2014).
properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238620 | |
Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-(trifluoromethyl)phenyl)ethanol | |
CAS RN |
127852-24-8 | |
Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127852-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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